molecular formula C13H16O4 B8547059 3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid CAS No. 334001-50-2

3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid

Cat. No.: B8547059
CAS No.: 334001-50-2
M. Wt: 236.26 g/mol
InChI Key: NXDILGARGPQYLL-UHFFFAOYSA-N
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Description

3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

334001-50-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-[4-(4-hydroxybutoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H16O4/c14-9-1-2-10-17-12-6-3-11(4-7-12)5-8-13(15)16/h3-8,14H,1-2,9-10H2,(H,15,16)

InChI Key

NXDILGARGPQYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L three neck distillation flask, p-hydroxybenzaldehyde (40.0 g, 328 mmol), 4-chlorobutylacetate (54.3 g, 360 mmol), potassium carbonate (45.3 g, 32.8 mmol) and dimethylformamido (150 ml) were placed and stirred for 3 hours at 120° C. After the reaction mixture was cooled, water was added and the resulting mixture was extracted with ethyl acetate. The solvent was removed to obtain an oily product. To the product, malonic acid (40.8 g, 392 mmol), pyrrolidine (10 ml) and pyridine (200 ml) were added and stirred for 2 hours at 120° C. The mixture was cooled to 60° C., and methanol (200 ml) and 40 wt. % potassium hydroxide aqueous solution (200 ml) were added and stirred for 2 hours at 60° C. The mixture was cooled, and then poured into a dilute hydrochloric acid (prepared by diluting 330 ml of concentrated hydrochloric acid with 4 L water) The deposited crystalline product was collected by filtration, and recrystallized from acetonitrile to obtain the titled compounds (65.6 g, yield: 85%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Two
Quantity
45.3 g
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
330 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
85%

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